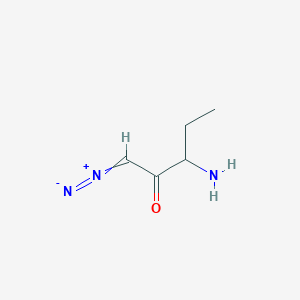![molecular formula C16H8ClNO2 B14319630 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- CAS No. 111222-22-1](/img/structure/B14319630.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- is a heterocyclic compound that combines the structural features of benzopyran and quinoline This compound is known for its potential biological activities, particularly in the field of medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction can be facilitated using different methods:
Silica Sulfuric Acid Catalysis: This method involves using silica sulfuric acid as a catalyst to promote the reaction between the starting materials.
Ultrasound-Mediated Catalyst-Free Synthesis: This approach uses ultrasound to facilitate the reaction without the need for a catalyst.
Aerobic, Metal-Free Synthesis: This method employs acetic acid as a solvent and oxygen as an oxidant to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反応の分析
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline or benzopyran moieties.
Substitution: The chloro group at the 9th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives, while substitution reactions can yield various functionalized compounds.
科学的研究の応用
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various cancer cell lines, including colon, prostate, and breast cancer cells
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- exerts its effects involves several molecular targets and pathways:
Inhibition of Sirtuins: The compound has been shown to inhibit sirtuins, which are involved in cellular regulation and aging.
Mitochondrial Membrane Potential: It induces changes in mitochondrial membrane potential, leading to apoptosis in cancer cells.
DNA Fragmentation: The compound causes chromosomal DNA fragmentation, contributing to its cytotoxic effects.
類似化合物との比較
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- can be compared with other similar compounds:
6H-Chromeno[4,3-b]quinolin-6-one: This compound lacks the chloro group but shares a similar core structure.
1-Benzopyrano[3,4-f]quinoline: Another related compound with a different arrangement of the benzopyran and quinoline moieties.
6H-1-Benzopyrano[4,3-b]quinolin-6-one Derivatives: Various derivatives with different substituents have been synthesized and evaluated for their biological activities.
The uniqueness of 6H-1
特性
CAS番号 |
111222-22-1 |
|---|---|
分子式 |
C16H8ClNO2 |
分子量 |
281.69 g/mol |
IUPAC名 |
9-chlorochromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H8ClNO2/c17-10-5-6-13-9(7-10)8-12-15(18-13)11-3-1-2-4-14(11)20-16(12)19/h1-8H |
InChIキー |
NRWHMSGPVQYEHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)Cl)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




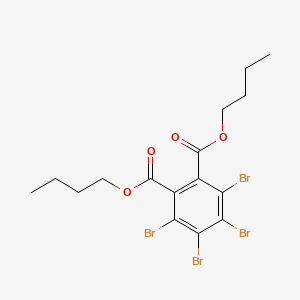
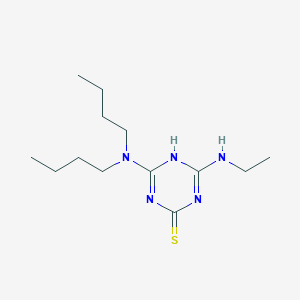
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

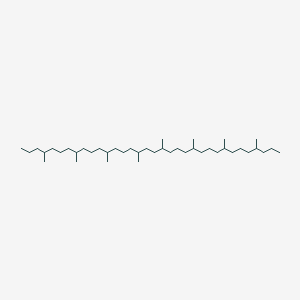
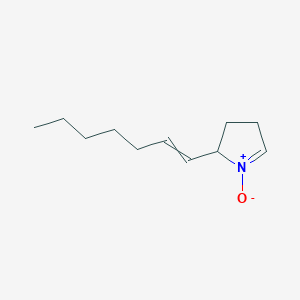
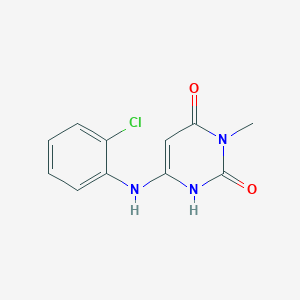
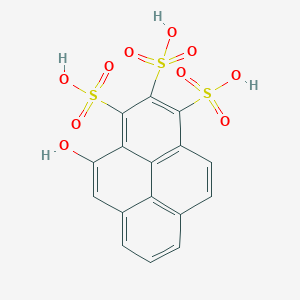
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
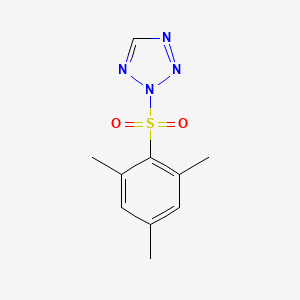
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
